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molecular formula C17H22N2O3 B8297363 4-Butylamino-8-methoxy-quinoline-3-carboxylic acid ethyl ester

4-Butylamino-8-methoxy-quinoline-3-carboxylic acid ethyl ester

Cat. No. B8297363
M. Wt: 302.37 g/mol
InChI Key: GRTUZJWLRUZRPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853226B2

Procedure details

4-Chloro-8-methoxy-quinoline-3-carboxylic acid ethyl ester (300 mg, 1.13 mmol) was treated with 1-aminobutane following general procedure B to afford 4-butylamino-8-methoxy-quinoline-3-carboxylic acid ethyl ester (295 mg). Thus obtained amino-ester was hydrolyzed to the corresponding acid in quantitative yield using general procedure D and then transformed into the corresponding ethylamide (220 mg) following general procedure E.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[N:8][C:9]2[C:14]([C:15]=1Cl)=[CH:13][CH:12]=[CH:11][C:10]=2[O:17][CH3:18])=[O:5])[CH3:2].[NH2:19][CH2:20][CH2:21][CH2:22][CH3:23]>>[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[N:8][C:9]2[C:14]([C:15]=1[NH:19][CH2:20][CH2:21][CH2:22][CH3:23])=[CH:13][CH:12]=[CH:11][C:10]=2[O:17][CH3:18])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C(C)OC(=O)C=1C=NC2=C(C=CC=C2C1Cl)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NC2=C(C=CC=C2C1NCCCC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 295 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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